molecular formula C19H21N3O6S B3633439 4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide

4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide

Cat. No.: B3633439
M. Wt: 419.5 g/mol
InChI Key: HEWPPAQFXWRXIZ-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative, which means it contains a benzene ring attached to a sulfonamide group. The sulfonamide group is known for its biological activity and is a part of many pharmaceutical drugs . The compound also contains a morpholine ring, which is a common feature in many drugs due to its polarity and ability to form hydrogen bonds .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate benzenesulfonyl chloride with the corresponding amine. The morpholine ring could potentially be formed via a ring-closing reaction .


Molecular Structure Analysis

The presence of the benzene ring, sulfonamide group, and morpholine ring would contribute to the overall polarity of the molecule. The benzene ring could participate in pi-pi stacking interactions, while the sulfonamide and morpholine could form hydrogen bonds .


Chemical Reactions Analysis

As a benzenesulfonamide derivative, this compound could potentially undergo electrophilic aromatic substitution reactions on the benzene ring. The morpholine could act as a nucleophile in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. The compound is likely to be solid at room temperature, and its solubility would depend on the specific substituents present .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many sulfonamides act as inhibitors of enzymes, while morpholines often interact with receptors or ion channels .

Safety and Hazards

The safety and hazards would depend on the specific biological activity of the compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound, potentially leading to the development of new pharmaceutical drugs .

Properties

IUPAC Name

4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)-N-(3-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c1-15-5-7-18(8-6-15)29(26,27)21(14-19(23)20-9-11-28-12-10-20)16-3-2-4-17(13-16)22(24)25/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWPPAQFXWRXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCOCC2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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